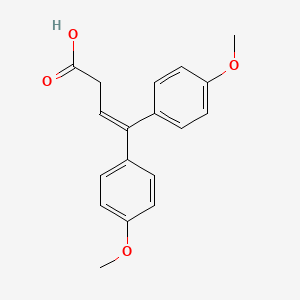
4,4-Bis(4-methoxyphenyl)but-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Bis(4-methoxyphenyl)but-3-enoic acid is an organic compound with the molecular formula C18H18O4 It is characterized by the presence of two methoxyphenyl groups attached to a butenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-methoxyphenyl)but-3-enoic acid typically involves the aldol condensation reaction. This reaction is performed under basic conditions, where p-anisaldehyde (4-methoxybenzaldehyde) reacts with acetone to form the intermediate product, 4-(4-methoxyphenyl)-3-buten-2-one. This intermediate is then further reacted with another equivalent of p-anisaldehyde to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the aldol condensation reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Bis(4-methoxyphenyl)but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the butenoic acid backbone to a single bond, forming saturated derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4-Bis(4-methoxyphenyl)but-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 4,4-Bis(4-methoxyphenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The methoxy groups and the butenoic acid backbone play crucial roles in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxycinnamic acid: Similar structure with a single methoxyphenyl group attached to a cinnamic acid backbone.
3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid: Contains a hydroxy and methoxy group on the phenyl ring, with a prop-2-enoic acid backbone.
Uniqueness
4,4-Bis(4-methoxyphenyl)but-3-enoic acid is unique due to the presence of two methoxyphenyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
109393-92-2 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
4,4-bis(4-methoxyphenyl)but-3-enoic acid |
InChI |
InChI=1S/C18H18O4/c1-21-15-7-3-13(4-8-15)17(11-12-18(19)20)14-5-9-16(22-2)10-6-14/h3-11H,12H2,1-2H3,(H,19,20) |
Clé InChI |
VPNCNYCTGVDIKE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=CCC(=O)O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


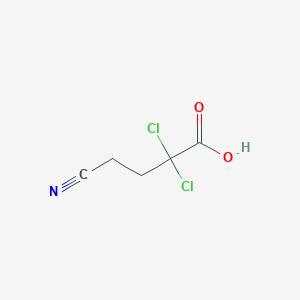
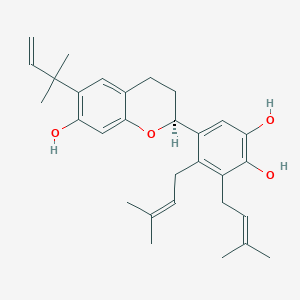
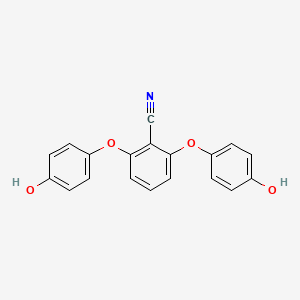



![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)

![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
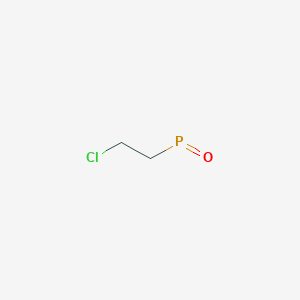
![5,6-Diphenylimidazo[2,1-b][1,3]thiazole](/img/structure/B14327446.png)
![(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine](/img/structure/B14327449.png)
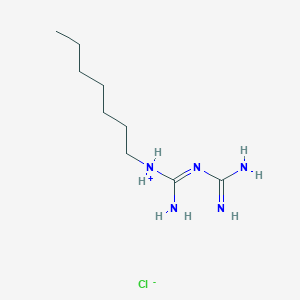
![Ethyl 2-cyano-3-[(prop-2-en-1-yl)amino]prop-2-enoate](/img/structure/B14327454.png)
